5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-thiophenecarboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxypyrimidine: Similar structure but lacks the thieno ring.
5-Amino-2-methoxythiophene: Similar structure but lacks the pyrimidine ring.
4-Amino-6-methoxypyrimidine: Similar structure but different substitution pattern.
Uniqueness
5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide is unique due to the presence of both the thieno and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94556-46-4 |
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Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H8N4O2S/c1-14-7-3-4(9)5(6(10)13)15-8(3)12-2-11-7/h2H,9H2,1H3,(H2,10,13) |
InChI Key |
DOPZJEWVKMEYQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(SC2=NC=N1)C(=O)N)N |
Origin of Product |
United States |
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